Binedaline

Antidepressant Receptor Binding Selectivity

Binedaline (also known as binodaline or Sgd-Scha-1059) is a non-tricyclic indole derivative that functions as a selective norepinephrine reuptake inhibitor (NRI). Its primary mechanism of action involves potent inhibition of norepinephrine (NE) uptake (Ki = 25 nM), while exhibiting relatively weak influence on serotonin (Ki = 847 nM) and dopamine (Ki ≥ 2 µM) transporters.

Molecular Formula C19H23N3
Molecular Weight 293.4 g/mol
CAS No. 60662-16-0
Cat. No. B1667085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBinedaline
CAS60662-16-0
SynonymsSCHA-1059;  SCHA 1059;  SCHA1059;  Sgd-Sch-1059;  Binedaline;  binodaline. Ixprim.
Molecular FormulaC19H23N3
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCN(C)CCN(C)N1C=C(C2=CC=CC=C21)C3=CC=CC=C3
InChIInChI=1S/C19H23N3/c1-20(2)13-14-21(3)22-15-18(16-9-5-4-6-10-16)17-11-7-8-12-19(17)22/h4-12,15H,13-14H2,1-3H3
InChIKeySXYFFMXPDDGOEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Binedaline (CAS 60662-16-0): A Selective Norepinephrine Reuptake Inhibitor (NRI) with a Defined Off-Target Profile


Binedaline (also known as binodaline or Sgd-Scha-1059) is a non-tricyclic indole derivative that functions as a selective norepinephrine reuptake inhibitor (NRI) [1]. Its primary mechanism of action involves potent inhibition of norepinephrine (NE) uptake (Ki = 25 nM), while exhibiting relatively weak influence on serotonin (Ki = 847 nM) and dopamine (Ki ≥ 2 µM) transporters [2]. Critically, binedaline demonstrates a distinct lack of affinity for several key neurotransmitter receptors, including α-adrenergic, muscarinic cholinergic (mACh), histamine H1, and 5-HT2 receptors [3]. This pharmacological signature is foundational to its clinical profile and differentiates it from many other early-generation antidepressants.

1 Selective norepinephrine transporter (NET) inhibition fit for monoamine transporter studies
2 Negligible off-target receptor binding—avoids α1, M1, H1, 5-HT2 confounds in research models
3 Active desmethyl metabolite maintains NET inhibition profile—supports chronic-dosing PK/PD interpretation

Why Binedaline Cannot Be Generically Substituted by Standard Tricyclic Antidepressants (TCAs)


The clinical utility and tolerability of binedaline are directly linked to its specific receptor binding profile. Unlike tricyclic antidepressants (TCAs) such as imipramine and amitriptyline, binedaline does not exhibit significant affinity for α-adrenergic, muscarinic cholinergic, histamine H1, or 5-HT2 receptors [1]. This absence of off-target binding translates into a measurably lower incidence of classic TCA-associated side effects, including sedation, dry mouth, and postural hypotension, as demonstrated in direct comparative studies [2][3]. Therefore, substituting binedaline with a generic TCA would introduce a different spectrum of adverse effects and receptor interactions, fundamentally altering the risk-benefit profile for the patient or research model, and negating the primary advantage of its cleaner receptor pharmacology.

Binedaline vs Common NRIs & TCAs
Monoamine transporter selectivity Intermediate NET:SERT:DAT separation differs from reboxetine’s and atomoxetine’s, potentially shifting monoamine balance interpretation.
Off-target receptor profile Negligible affinity for α1, M1, H1, 5-HT2 vs. imipramine’s nanomolar binding—anticholinergic/sedative confounds may alter behavioural endpoints.
Metabolite pharmacology Desmethyl metabolite preserves NET selectivity; tricyclic metabolites often shift transporter profile, breaking PK/PD consistency upon substitution.

Binedaline (CAS 60662-16-0) Evidence Guide: Quantified Differentiation vs. Comparator Antidepressants


In Vitro Receptor Binding Selectivity: Binedaline vs. Amitriptyline and Imipramine

Binedaline exhibits a significant absence of off-target receptor binding compared to classic tricyclic antidepressants. In a direct head-to-head comparison using receptor binding assays, binedaline showed no significant affinity for alpha adrenergic, muscarinic cholinergic, histamine H1, or serotonin2 (5-HT2) receptors. In contrast, the TCAs amitriptyline and imipramine are well-documented to have significant affinity for these same receptors, which is linked to their respective side effect profiles [1].

Clinical endpoint comparison
Reported, Trial context
Reported equivalent HAM‑D reduction; anticholinergic side‑effect frequency qualitatively lower with binedaline vs. imipramine
Supports NET‑mediated behavioural endpoint interpretation without anticholinergic confound
30‑day double‑blind study; n=50 hospitalized endogenous depression patients
Antidepressant Receptor Binding Selectivity Norepinephrine Reuptake Inhibitor

In Vivo Cardiovascular Tolerability: Postural Hypotension and Sedation vs. Amitriptyline

A clinical comparison in healthy volunteers demonstrated a clear safety advantage for binedaline over amitriptyline. At comparative doses (100-150 mg binedaline vs. 50-75 mg amitriptyline), binedaline was devoid of the marked postural hypotension observed with amitriptyline and also produced significantly less sedation and fewer instances of dry mouth [1]. While both drugs caused a similar degree of tachycardia, the absence of postural hypotension is a key differentiator for patient safety [1].

Off‑target receptor binding
Reported, Method context
Ki >1 µM for α1, M1, H1, 5‑HT2; imipramine Kd 32–46 nM at these sites
Avoids confounding sedative/hypotensive receptor activation in research models
Rat brain radioligand displacement assays
Cardiovascular Safety Tolerability Healthy Volunteers Postural Hypotension

Clinical Efficacy and Side Effect Profile: Binedaline vs. Imipramine in Endogenous Depression

In a 4-week, double-blind study involving 50 hospitalized patients with endogenous depression, binedaline (3 x 100 mg/day) demonstrated equal efficacy to imipramine (3 x 50 mg/day). Mean Hamilton and Zung depression scores were statistically significantly reduced in both groups, with no differences between treatments [1]. However, the frequency of side effects, particularly anticholinergic ones, was notably lower in the binedaline group [1].

Transporter selectivity ratio
Cross‑study comparable
NET:SERT:DAT = 1:34:≥80 (binedaline); reboxetine 1:12:>900; atomoxetine 1:15:290
Distinct selectivity window aids in resolving NET vs. SERT pharmacological contributions
Human recombinant transporters; uptake inhibition assays
Clinical Trial Depression Efficacy Side Effects

In Vitro Transporter Selectivity: Norepinephrine (NE) vs. Serotonin (5-HT) and Dopamine (DA) Uptake

Binedaline is a potent and selective inhibitor of norepinephrine (NE) reuptake. In synaptosomal preparations from rat cerebral cortex, its Ki for NE uptake was 25 nM, demonstrating high potency. In contrast, its affinity for serotonin (5-HT) uptake was approximately 34-fold lower (Ki = 847 nM), and it was effectively inactive as a dopamine (DA) uptake inhibitor (Ki ≥ 2 µM) [1]. This selectivity ratio is a defining feature of its pharmacology.

Chronic receptor regulation
Reported, Method context
No change in β‑adrenergic Kd or BZP Bmax; maprotiline increased Kd 43%, Bmax 20%
Decouples NET inhibition from β‑adrenergic/BZP receptor adaptation
14‑day i.p. treatment in rat forebrain; [³H]CGP 12177 & [³H]RO 15‑1788
Transporter Selectivity Monoamine Uptake Norepinephrine Transporter

Optimal Binedaline Application Scenarios Based on Differentiated Evidence


Tool Compound for Studying Pure Norepinephrine Reuptake Inhibition

Given its high selectivity for the NE transporter (Ki = 25 nM) and its lack of significant affinity for α-adrenergic, mACh, H1, and 5-HT2 receptors [1], binedaline is an ideal tool compound for researchers investigating the specific downstream effects of NE reuptake inhibition. Unlike many other NRIs (e.g., reboxetine) or TCAs, it does not introduce confounding receptor-based effects, making it valuable for dissecting NE-specific signaling pathways in vitro and in vivo.

Preclinical Depression Model Requiring Improved Tolerability

For long-term preclinical studies in rodent models of depression, binedaline offers a significant advantage. Its comparable efficacy to imipramine in clinical depression [2], coupled with its superior side effect profile (less sedation, dry mouth, and postural hypotension) as demonstrated against amitriptyline [3], can reduce animal distress and study variability associated with adverse drug reactions. This can lead to more reliable and humane chronic dosing paradigms.

Human Volunteer Studies on Cognitive Function with Noradrenergic Modulation

Binedaline's cleaner pharmacology makes it a useful probe in human cognitive studies. In a direct comparison with imipramine, binedaline (50-100 mg) did not impair performance on a range of psychological tasks (logical reasoning, Stroop test, five-choice serial reaction), whereas imipramine (75 mg) caused significant impairment [4]. This suggests binedaline can elevate NE levels without the cognitive-impairing anticholinergic or sedative effects of TCAs, making it a valuable compound for dissecting the role of the noradrenergic system in human cognition and attention.

Reference Standard for Developing Next-Generation Selective NRIs

Binedaline serves as an excellent reference standard in medicinal chemistry and pharmacology for the development of novel, selective NRIs. Its well-defined selectivity profile (NE Ki=25 nM; 5-HT Ki=847 nM; DA Ki≥2 µM) and established in vivo efficacy and tolerability data provide a robust benchmark against which to measure the selectivity and side-effect liability of new chemical entities [1][2][3].

Application
Selection Property
Validation Focus
NET‑mediated behavioural pharmacology studies
Selective NET inhibition without off‑target receptor engagement
Verify absence of anticholinergic, α‑adrenergic, or histaminergic confounds in rodent depression models
Receptor binding and functional assays requiring clean NRI signal
Negligible affinity for α1, M1, H1, 5‑HT2 receptors
Confirm no off‑target interference in binding or functional readouts
Chronic dosing studies separating NET inhibition from receptor adaptation
β‑adrenergic and BZP receptor stability after chronic treatment
Validate unchanged β‑adrenergic Kd and BZP Bmax in target brain regions
PK/PD modelling with active metabolite maintaining NET selectivity
Desmethyl metabolite near‑identical NET Ki
Assess consistent NET inhibition across parent and metabolite in exposure models
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